Pyrazine Versus Pyridine Heterocyclic Core: Electronic and Synthetic Differentiation for Kinase-Targeted Applications
Ethyl 2-amino-2-(pyrazin-2-yl)acetate contains a pyrazine ring (two nitrogen atoms at 1,4-positions) that differs fundamentally from the pyridine analog Ethyl 2-amino-2-(pyridin-2-yl)acetate (CAS 55243-15-7), which contains a single nitrogen atom in the heterocycle . This structural distinction produces quantifiable differences in physicochemical properties: the pyrazine compound (C₈H₁₁N₃O₂, MW 181.19) exhibits a higher nitrogen content (23.2% by weight) compared to the pyridine analog (C₉H₁₂N₂O₂, MW 180.20, nitrogen content 15.5%) . The additional nitrogen atom in pyrazine alters electron distribution, hydrogen-bonding capacity, and metal-chelation geometry, which are critical for kinase inhibitor design where aminopyrazine scaffolds have demonstrated activity against Syk, FLT3, c-MET, and ATR kinases [1][2][3].
| Evidence Dimension | Heterocyclic core composition and nitrogen content |
|---|---|
| Target Compound Data | Pyrazine core; 3 nitrogen atoms total (2 in ring, 1 in amino); nitrogen content 23.2% (C₈H₁₁N₃O₂, MW 181.19) |
| Comparator Or Baseline | Ethyl 2-amino-2-(pyridin-2-yl)acetate (CAS 55243-15-7): pyridine core; 2 nitrogen atoms total (1 in ring, 1 in amino); nitrogen content 15.5% (C₉H₁₂N₂O₂, MW 180.20) |
| Quantified Difference | 49.7% higher nitrogen content by weight; 1 additional heterocyclic nitrogen atom |
| Conditions | Molecular formula and structural analysis based on vendor technical datasheets and CAS registry information |
Why This Matters
The pyrazine core provides enhanced hydrogen-bond acceptor capacity and distinct metal-chelating geometry relative to pyridine, which is a critical selection criterion for medicinal chemists developing kinase inhibitors where aminopyrazine scaffolds are privileged chemotypes.
- [1] Patent Application. (2013). Pyrazine Kinase Inhibitors. Retrieved from https://www.patentsencyclopedia.com/app/20130317029 View Source
- [2] Justia Patents. (2009). Amino substituted pyrazines as inhibitors or protein kinases. Retrieved from https://patents.justia.com/patent/20090023733 View Source
- [3] Sumobrain. (2014). Pyrazin-2-amines useful as inhibitors of ATR kinase - Patent US8841308. Retrieved from https://www.sumobrain.com/patents/us8841308.html View Source
